N-[(4-fluorophenyl)methyl]-1-[6-(thiomorpholin-4-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide
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Overview
Description
N-[(4-fluorophenyl)methyl]-1-[6-(thiomorpholin-4-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-fluorophenyl)methyl]-1-[6-(thiomorpholin-4-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide typically involves multiple steps, including the formation of the imidazole ring, the introduction of the pyrimidine moiety, and the attachment of the 4-fluorobenzyl group. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(4-fluorophenyl)methyl]-1-[6-(thiomorpholin-4-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical to achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered functional groups, while substitution reactions can produce a wide range of substituted compounds with different properties.
Scientific Research Applications
N-[(4-fluorophenyl)methyl]-1-[6-(thiomorpholin-4-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry: Utilized in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of N-[(4-fluorophenyl)methyl]-1-[6-(thiomorpholin-4-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[(4-fluorophenyl)methyl]-1-[6-(thiomorpholin-4-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide include other imidazole derivatives, pyrimidine-containing compounds, and fluorobenzyl-substituted molecules.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-1-(6-thiomorpholin-4-ylpyrimidin-4-yl)imidazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN6OS/c20-15-3-1-14(2-4-15)10-21-19(27)16-11-26(13-24-16)18-9-17(22-12-23-18)25-5-7-28-8-6-25/h1-4,9,11-13H,5-8,10H2,(H,21,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKBWZSXDGCSKKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C2=NC=NC(=C2)N3C=C(N=C3)C(=O)NCC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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